![molecular formula C25H24N4O3 B2882585 5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921846-85-7](/img/structure/B2882585.png)
5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
This structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the tetrahydrofuran moiety enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic pathway often utilizes starting materials that are readily available in pharmaceutical chemistry, allowing for efficient production.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazolo[4,3-c]pyridine have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays using human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that compounds structurally related to this compound can inhibit cell proliferation effectively through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects may involve inhibition of specific kinases or other molecular targets associated with cancer progression. Molecular docking studies suggest that it may interact with targets like EGFR (epidermal growth factor receptor), which is pivotal in cancer cell signaling pathways .
Pharmacological Studies
Pharmacological evaluations have indicated that the compound possesses anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate inflammatory mediators and pain pathways.
Table 1: Summary of Biological Activities
Activity Type | Assay Type | Cell Line/Model | Result |
---|---|---|---|
Anticancer | MTT Assay | HT29 (Colon Cancer) | Significant cytotoxicity observed |
Anticancer | MTT Assay | DU145 (Prostate Cancer) | Induction of apoptosis |
Anti-inflammatory | In vivo model | Rodent models | Reduction in inflammatory markers |
Analgesic | Pain model | Rodent models | Decreased pain response |
Case Studies
- Study on Anticancer Effects : A study conducted at Trakya University evaluated the anticancer efficacy of a series of pyrazolo[4,3-c]pyridine derivatives. The results indicated that these compounds exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as alternative cancer treatments .
- Inflammation Model : In a rodent model for inflammation, a derivative similar to this compound was tested for its anti-inflammatory properties. The results showed a significant reduction in paw edema compared to control groups .
特性
IUPAC Name |
5-benzyl-3-oxo-N-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-24(26-14-20-12-7-13-32-20)21-16-28(15-18-8-3-1-4-9-18)17-22-23(21)27-29(25(22)31)19-10-5-2-6-11-19/h1-6,8-11,16-17,20H,7,12-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLPQUUTQOSSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。